molecular formula C20H22ClF3N4O B047810 Flibanserin hydrochloride CAS No. 147359-76-0

Flibanserin hydrochloride

Cat. No.: B047810
CAS No.: 147359-76-0
M. Wt: 426.9 g/mol
InChI Key: XGAGFLQFMFCIHZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Flibanserin hydrochloride primarily targets the serotonin receptors in the brain . It has a high affinity for 5-HT1A and 5-HT2A receptors , acting as an agonist on 5-HT1A and an antagonist on 5-HT2A . These receptors play a crucial role in regulating mood, appetite, and sleep.

Mode of Action

Flibanserin’s interaction with its targets results in a lowering of serotonin levels in the brain and an increase in norepinephrine and dopamine neurotransmitters . This is achieved through its agonist activity on 5-HT1A and antagonist activity on 5-HT2A . Under higher levels of brain serotonin (i.e., under stress), flibanserin may occupy 5-HT2A receptors in higher proportion than 5-HT1A receptors .

Biochemical Pathways

The action of flibanserin on neurotransmitter receptors contributes to the reduction in serotonin levels and increase in dopamine and norepinephrine levels . These changes in neurotransmitter levels may play a part in reward processing , potentially improving sexual desire .

Pharmacokinetics

Flibanserin is extensively metabolized by the liver, mainly by CYP3A4 and CYP2C19 . It has a bioavailability of 33% and is ~98% protein-bound . The elimination half-life is approximately 11 hours , and it is excreted via the bile duct (51%) and kidney (44%) .

Result of Action

The molecular and cellular effects of flibanserin’s action result in an improvement in sexual desire , an increase in the number of satisfying sexual events , and a decrease in the distress associated with low sexual desire .

Action Environment

The action, efficacy, and stability of flibanserin can be influenced by various environmental factors. For instance, the use of alcohol concomitantly or close together in time with flibanserin increases the risk of severe hypotension and syncope . Also, concomitant use of flibanserin and moderate or potent CYP3A4 inhibitors is contraindicated because of substantially increased flibanserin exposure and risk of severe hypotension and syncope . Furthermore, flibanserin is contraindicated in patients with hepatic impairment because of substantially increased flibanserin exposure and risk of severe hypotension and syncope .

Biochemical Analysis

Biochemical Properties

Flibanserin hydrochloride has a high affinity for serotonin 5-HT1A and 5-HT2A receptors . It acts as an agonist on 5-HT1A and an antagonist on 5-HT2A . This dual action results in the lowering of serotonin levels in the brain and an increase in norepinephrine and dopamine neurotransmitters . These interactions with enzymes and proteins play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound influences cell function by modulating the levels of key neurotransmitters. By reducing serotonin levels and increasing norepinephrine and dopamine, it can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is attributed to its interaction with serotonin receptors in the brain. It acts as an agonist on 5-HT1A and an antagonist on 5-HT2A . This results in a decrease in serotonin levels and an increase in dopamine and norepinephrine levels, all of which may play a part in reward processing .

Dosage Effects in Animal Models

In animal models, this compound has shown antidepressant-like effects at certain dosages . For instance, it showed an antidepressant-like effect in the distress-induced calls in chicks at 5 mg/kg and in the muricidal test at 16 and 32 mg/kg .

Metabolic Pathways

This compound is primarily metabolized via CYP3A4, with CYP2C19 contributing to a lesser extent . There is minimal involvement of CYP1A2, CYP2B6, CYP2C8, CYP2C9, or CYP2D6 . At least 35 metabolites of this compound are produced, two of which reach plasma concentrations as high as the parent drug .

Chemical Reactions Analysis

Types of Reactions

Flibanserin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

Scientific Research Applications

Clinical Efficacy

Flibanserin has been extensively studied for its efficacy in treating HSDD. Clinical trials have demonstrated significant improvements in sexual desire and satisfaction among women treated with FLB compared to placebo. Notably, the drug has shown to increase the number of satisfying sexual events and improve scores on the Female Sexual Function Index (FSFI) .

Table 1: Summary of Clinical Trials on Flibanserin for HSDD

Study NamePopulationTreatment DurationFlibanserin DoseEfficacy Outcome
BEGONIAPremenopausal women24 weeks100 mg qhsSignificant improvement in sexual desire
SNOWDROPPostmenopausal women24 weeks100 mg qhsSignificant improvement in sexual desire
VIOLETPremenopausal women24 weeks50 mg qhsModest improvement noted

Nanopharmaceuticals for Enhanced Delivery

Recent studies have explored the use of nanotechnology to enhance the delivery and bioavailability of flibanserin. Research indicates that formulating FLB into transfersomes (TRFs) within an intranasal hydrogel can significantly improve its pharmacokinetic properties, allowing for better brain delivery and reduced first-pass metabolism effects .

Table 2: Pharmacokinetic Comparison of FLB Formulations

Formulation TypeBioavailability (%)Administration Route
Conventional FLB Gel~33%Oral
FLB-TRF-loaded HydrogelIncreasedIntranasal

Abuse Potential Assessment

Flibanserin's safety profile has also been scrutinized concerning its abuse potential. Preclinical studies using intracranial self-stimulation (ICSS) models suggest that FLB exhibits low abuse potential, particularly in female subjects, who may be more sensitive to its effects at higher doses . This finding is crucial for understanding the drug's long-term use implications.

Case Study 1: Efficacy in Premenopausal Women

A post hoc analysis from a clinical trial involving 1,238 premenopausal women reported a mean weight change of -1.4 kg in those treated with flibanserin over 24 weeks, compared to minimal change in the placebo group. This suggests that flibanserin may also influence weight management, although further studies are needed to explore this effect comprehensively .

Case Study 2: Long-term Safety Profile

In a long-term safety study, flibanserin was administered to a cohort of women over an extended period, revealing that while some adverse effects were noted (e.g., dizziness, nausea), the overall incidence was low and manageable. Most participants reported sustained improvements in sexual desire without significant health risks .

Biological Activity

Flibanserin hydrochloride, marketed as Addyi, is a pharmacological agent approved by the FDA for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Its unique mechanism of action involves modulation of serotonin and dopamine pathways in the brain, which are crucial for sexual desire and arousal.

Flibanserin is classified as a 5-hydroxytryptamine (serotonin) 1A agonist and a 5-HT2A antagonist . It also exhibits weak antagonism at 5-HT2B , 5-HT2C , and dopamine D4 receptors . This dual action results in a decrease in serotonin levels while increasing dopamine and norepinephrine levels, which is believed to restore a healthy sexual response by balancing excitatory and inhibitory influences in the brain's neurocircuitry .

Pharmacokinetics

  • Bioavailability : 33% after oral administration.
  • Peak Concentration : Achieved approximately 0.75 hours post-dose.
  • Half-Life : About 11 hours; increases to 26 hours in patients with mild hepatic impairment.
  • Protein Binding : Approximately 98%, primarily to serum albumin.
  • Metabolism : Mainly via CYP3A4, with several inactive metabolites produced .

Table 1: Pharmacokinetic Properties of Flibanserin

PropertyValue
Oral Bioavailability33%
Peak Plasma Concentration~419 ng/mL
Half-Life~11 hours
Protein Binding~98%
Major Metabolic PathwayCYP3A4

Clinical Efficacy

Flibanserin's efficacy has been evaluated through multiple clinical trials, demonstrating its potential benefits in enhancing sexual desire among women diagnosed with HSDD.

Key Findings from Clinical Trials

  • Efficacy Outcomes :
    • Increase in the number of satisfying sexual events (SSEs).
    • Improvement in sexual desire measured via eDiary and the Female Sexual Function Index (FSFI) .
  • Meta-Analysis Results :
    • Pooled mean differences for SSE change from baseline were noted to be statistically significant:
      • SSEs: Mean difference of 0.49 (95% CI, 0.32-0.67).
      • eDiary sexual desire: Mean difference of 1.63 (95% CI, 0.45-2.82).
      • FSFI desire: Mean difference of 0.27 (95% CI, 0.17-0.38) .
  • Adverse Effects :
    • Common adverse events included dizziness, somnolence, nausea, and fatigue.
    • Risk ratios indicated a significantly higher likelihood of these side effects compared to placebo .

Table 2: Summary of Clinical Trial Data

Study NamePopulation TypeTreatment DurationFlibanserin DosePlacebo Group SizePrimary Outcome Measure
VIOLETPremenopausal Women24 weeks100 mg qhs398SSEs
DAISYPremenopausal Women24 weeks50 mg BID399FSFI Desire
SNOWDROPPostmenopausal Women24 weeks100 mg qhs480SSEs

Case Studies and Observations

Several case studies have highlighted flibanserin's impact on women's sexual health:

  • A study involving 1,238 women showed that flibanserin treatment resulted in an average weight loss of −1.4 kg , indicating potential metabolic effects alongside its primary action on sexual desire .
  • In another analysis focusing on postmenopausal women, significant improvements were reported in sexual function metrics compared to placebo, although flibanserin remains unapproved for this demographic by the FDA .

Properties

IUPAC Name

3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O.ClH/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28;/h1-7,14H,8-13H2,(H,24,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAGFLQFMFCIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147359-76-0
Record name Flibanserin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147359760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLIBANSERIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96XTC36K1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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